![molecular formula C6H11N3O B13628558 Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol](/img/structure/B13628558.png)
Alpha-[(methylamino)methyl]-1h-pyrazole-3-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of 1H-pyrazole-3-carbaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures the consistent production of high-quality material.
化学反応の分析
Types of Reactions
2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to the specific type of reaction being performed.
Major Products
The major products formed from the reactions of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives.
科学的研究の応用
2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate biological pathways involved in disease processes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol can be compared with other similar compounds, such as:
1-(1H-pyrazol-3-yl)ethan-1-ol: Lacks the methylamino group, which may result in different chemical and biological properties.
2-(ethylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol: Contains an ethylamino group instead of a methylamino group, which can affect its reactivity and interactions with biological targets.
2-(methylamino)-1-(1H-pyrazol-4-yl)ethan-1-ol: The position of the pyrazole ring substitution is different, which can influence the compound’s properties and applications.
The uniqueness of 2-(methylamino)-1-(1H-pyrazol-3-yl)ethan-1-ol lies in its specific structure, which imparts distinct chemical and biological characteristics that make it valuable for various research and industrial applications.
特性
分子式 |
C6H11N3O |
|---|---|
分子量 |
141.17 g/mol |
IUPAC名 |
2-(methylamino)-1-(1H-pyrazol-5-yl)ethanol |
InChI |
InChI=1S/C6H11N3O/c1-7-4-6(10)5-2-3-8-9-5/h2-3,6-7,10H,4H2,1H3,(H,8,9) |
InChIキー |
MJAYLZMTORUIMP-UHFFFAOYSA-N |
正規SMILES |
CNCC(C1=CC=NN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


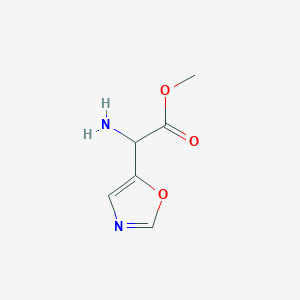
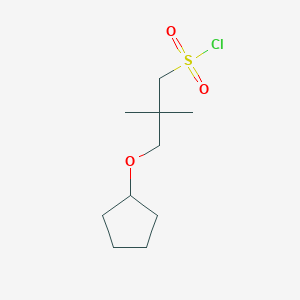
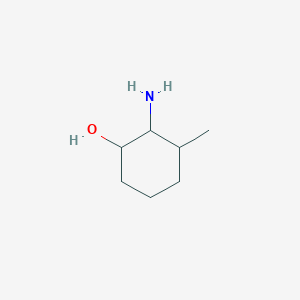

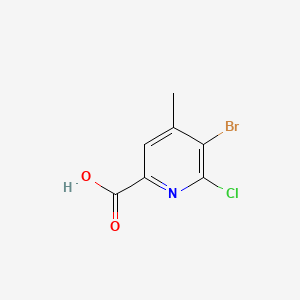
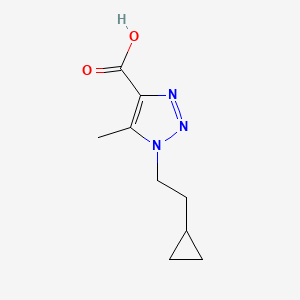
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)
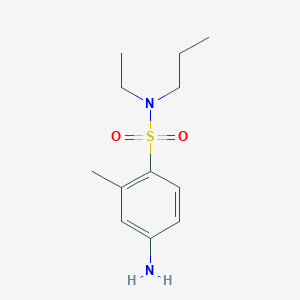
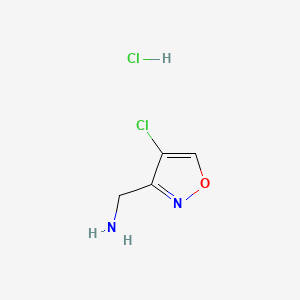
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)
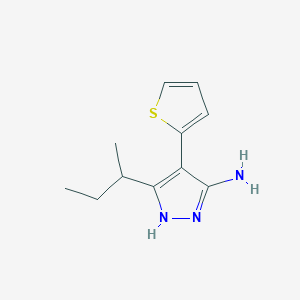


![rac-[(2R,3S)-3-methyl-2,3-dihydro-1-benzofuran-2-yl]methanol,cis](/img/structure/B13628560.png)
